Cas no 2138516-03-5 (methyl 1-{3-oxabicyclo3.1.0hexan-6-yl}piperidine-3-carboxylate)

methyl 1-{3-oxabicyclo3.1.0hexan-6-yl}piperidine-3-carboxylate structure
2138516-03-5 structure
商品名:methyl 1-{3-oxabicyclo3.1.0hexan-6-yl}piperidine-3-carboxylate
CAS番号:2138516-03-5
MF:C12H19NO3
メガワット:225.284163713455
CID:5611508
PubChem ID:165953107

methyl 1-{3-oxabicyclo3.1.0hexan-6-yl}piperidine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 1-{3-oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate
    • 2138516-03-5
    • EN300-840144
    • methyl 1-{3-oxabicyclo3.1.0hexan-6-yl}piperidine-3-carboxylate
    • インチ: 1S/C12H19NO3/c1-15-12(14)8-3-2-4-13(5-8)11-9-6-16-7-10(9)11/h8-11H,2-7H2,1H3
    • InChIKey: LCKSBHQDXHBBJX-UHFFFAOYSA-N
    • ほほえんだ: O1CC2C(C1)C2N1CCCC(C(=O)OC)C1

計算された属性

  • せいみつぶんしりょう: 225.13649347g/mol
  • どういたいしつりょう: 225.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 284
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

methyl 1-{3-oxabicyclo3.1.0hexan-6-yl}piperidine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-840144-0.5g
methyl 1-{3-oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate
2138516-03-5 95.0%
0.5g
$2236.0 2025-02-21
Enamine
EN300-840144-2.5g
methyl 1-{3-oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate
2138516-03-5 95.0%
2.5g
$4566.0 2025-02-21
Enamine
EN300-840144-0.05g
methyl 1-{3-oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate
2138516-03-5 95.0%
0.05g
$1957.0 2025-02-21
Enamine
EN300-840144-10.0g
methyl 1-{3-oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate
2138516-03-5 95.0%
10.0g
$10018.0 2025-02-21
Enamine
EN300-840144-10g
methyl 1-{3-oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate
2138516-03-5
10g
$10018.0 2023-09-02
Enamine
EN300-840144-1.0g
methyl 1-{3-oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate
2138516-03-5 95.0%
1.0g
$2330.0 2025-02-21
Enamine
EN300-840144-0.1g
methyl 1-{3-oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate
2138516-03-5 95.0%
0.1g
$2050.0 2025-02-21
Enamine
EN300-840144-0.25g
methyl 1-{3-oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate
2138516-03-5 95.0%
0.25g
$2143.0 2025-02-21
Enamine
EN300-840144-5.0g
methyl 1-{3-oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate
2138516-03-5 95.0%
5.0g
$6757.0 2025-02-21
Enamine
EN300-840144-1g
methyl 1-{3-oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate
2138516-03-5
1g
$2330.0 2023-09-02

methyl 1-{3-oxabicyclo3.1.0hexan-6-yl}piperidine-3-carboxylate 関連文献

methyl 1-{3-oxabicyclo3.1.0hexan-6-yl}piperidine-3-carboxylateに関する追加情報

Methyl 1-{3-Oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate (CAS No. 2138516-03-5): A Comprehensive Overview

Methyl 1-{3-Oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate, identified by its CAS number 2138516-03-5, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a complex bicyclic structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The unique architecture of this compound, characterized by a fused oxabicyclo[3.1.0]hexane ring connected to a piperidine moiety, makes it a promising candidate for further investigation.

The< strong>name of the compound provides valuable insights into its chemical structure. The presence of the piperidine ring suggests potential interactions with biological targets such as enzymes and receptors, while the oxabicyclo[3.1.0]hexane moiety introduces rigidity and specific spatial constraints that can influence binding affinity and selectivity. These structural features are critical in the design of molecules that exhibit high efficacy and minimal side effects.

In recent years, there has been growing interest in the development of molecules that incorporate bicyclic structures due to their ability to mimic natural products and provide unique pharmacological profiles. The< strong>Methyl 1-{3-Oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate is no exception, and its synthesis has been a subject of extensive research in academic and industrial laboratories.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the oxabicyclo[3.1.0]hexane ring is particularly challenging due to the strain inherent in this three-membered oxygen-containing heterocycle. However, advances in synthetic methodology have made it possible to construct such rings with increasing efficiency and precision.

One of the most compelling aspects of Methyl 1-{3-Oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate is its potential as a building block for more complex molecules. The piperidine ring can serve as a scaffold for further functionalization, allowing chemists to explore a wide range of pharmacological activities. This flexibility makes it an attractive candidate for drug discovery campaigns targeting various diseases.

Recent studies have highlighted the importance of structural diversity in drug development programs. Compounds with unique structural features often exhibit novel biological activities that are not observed with more conventional molecules. The< strong>Methyl 1-{3-Oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate, with its distinctive bicyclic core, aligns well with this trend and offers a rich platform for innovation.

The pharmacological potential of this compound has been explored in several preclinical studies conducted by leading research groups worldwide. These studies have focused on evaluating its interactions with various biological targets, including enzymes and receptors involved in signal transduction pathways relevant to human health and disease.

In particular, the< strong>piperidine moiety has been shown to interact with a range of pharmacological targets, making it a valuable component in the design of therapeutic agents for conditions such as neurological disorders, inflammation, and cancer. The oxabicyclo[3.1.0]hexane ring adds an additional layer of complexity, potentially influencing both the pharmacokinetic properties and the overall activity profile of the molecule.

The< strong>synthetic pathways used to prepare Methyl 1-{3-Oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate have been refined over time, incorporating modern techniques such as transition metal-catalyzed reactions and asymmetric synthesis methods that enhance efficiency and selectivity.

The use of computational chemistry tools has also played a significant role in understanding the structure-property relationships of this compound. Molecular modeling studies have provided insights into how changes in the< strong>bicyclic core can modulate binding interactions with biological targets, guiding the design of derivatives with improved pharmacological properties.

In conclusion, Methyl 1-{3-Oxabicyclo[3.1.0]hexan-6-yl}piperidine-3-carboxylate (CAS No.< strong>2138516-03-5) represents an exciting opportunity for researchers in pharmaceutical chemistry and drug discovery.< strong>Name keywords, such asMethyl 1-{},oxabicyclo[,piperidine,carboxylate, highlight its complex structure and potential applications.< strong>Name long tail keywords, includingMethyl 1-{},oxabicyclo[,piperidine,carboxylate, underscore its significance in current research efforts.

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